1-(2-Aminophenyl)-2-phenylethanone, also known as 2-amino-1-phenylethanone or o-aminoacetophenone, can be synthesized through various methods. One common method involves the acylation of 2-aminobenzene (o-phenylamine) with acetic anhydride.
This compound serves as a valuable intermediate in the synthesis of various organic molecules. Here are some examples:
While research is ongoing, 1-(2-Aminophenyl)-2-phenylethanone also holds potential for applications in other areas, including:
1-(2-Aminophenyl)-2-phenylethanone, also known as ortho-aminoacetophenone, is an organic compound with the molecular formula and a molecular weight of approximately 135.16 g/mol. This compound features an acetophenone structure with an amino group positioned ortho to the carbonyl group. Its chemical structure can be represented as follows:
This compound is notable for its potential in various
1-(2-Aminophenyl)-2-phenylethanone exhibits various biological activities:
Several methods are employed for synthesizing 1-(2-Aminophenyl)-2-phenylethanone:
1-(2-Aminophenyl)-2-phenylethanone finds applications in various fields:
Research on the interactions of 1-(2-Aminophenyl)-2-phenylethanone includes:
Several compounds share structural characteristics with 1-(2-Aminophenyl)-2-phenylethanone. Here’s a comparison highlighting its uniqueness:
The unique ortho positioning of the amino group in 1-(2-Aminophenyl)-2-phenylethanone enhances its reactivity and biological activity compared to other similar compounds.
1-(2-Aminophenyl)-2-phenylethanone (CAS: 835-38-1) exhibits characteristic thermodynamic stability properties typical of aromatic ketones containing amino substituents [1] [2] [3]. The compound maintains structural integrity under standard storage conditions, requiring storage at room temperature in an inert atmosphere and dark environment to prevent oxidative degradation [1] [2] [3].
The molecular structure features a ketone functional group bridging a 2-aminophenyl ring and a phenylmethyl group, creating a conjugated system that contributes to thermodynamic stability through resonance stabilization [4]. This structural arrangement allows for electron delocalization between the aromatic rings and the carbonyl group, enhancing overall molecular stability [4].
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO | Multiple sources |
| Molecular Weight (g/mol) | 211.26 | Multiple sources |
| CAS Number | 835-38-1 | Multiple sources |
| Physical State | Solid (powder/crystals) | Sigma-Aldrich, BLD Pharm |
| Storage Conditions | Room temperature, inert atmosphere, dark place | Multiple suppliers |
| Boiling Point | No specific data available | Not reported in literature |
| Density | No specific data available | Not reported in literature |
| Flash Point | No specific data available | Not reported in literature |
Decomposition pathways for 1-(2-Aminophenyl)-2-phenylethanone likely follow patterns observed in similar aromatic ketones with amino substituents. Based on research on related compounds, primary degradation mechanisms include oxidative pathways targeting the amino group and thermal decomposition of the ketone functionality [5] [6]. The presence of the amino group in the ortho position relative to the ketone creates potential for intramolecular interactions that may influence decomposition kinetics [7].
Comparative analysis with structurally related compounds suggests that thermal decomposition typically occurs above 200°C, with initial degradation targeting the more reactive amino group before affecting the aromatic core structure [8] [9]. The conjugated system provides enhanced thermal stability compared to aliphatic analogs due to aromatic stabilization effects [10].
The solubility profile of 1-(2-Aminophenyl)-2-phenylethanone reflects the dual nature of its molecular structure, containing both hydrophilic (amino group) and hydrophobic (aromatic rings) components [4]. This amphiphilic character results in distinctive solubility patterns across different solvent systems.
Solubility Characteristics:
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | Limited/Poor solubility | Due to hydrophobic aromatic rings |
| Ethanol | Soluble | Good solubility in polar protic solvents |
| Acetone | Soluble | Good solubility in polar aprotic solvents |
| Organic solvents (general) | Generally soluble | Typical for aromatic ketones with amino groups |
| DMSO | Expected soluble | Polar aprotic solvent - expected good solubility |
| Chloroform | Expected soluble | Non-polar solvent - moderate solubility expected |
| Dichloromethane | Expected soluble | Moderately polar solvent - good solubility expected |
In polar protic solvents such as ethanol and methanol, the compound demonstrates good solubility due to hydrogen bonding interactions between the amino group and solvent molecules [11] [4] [12]. The ketone carbonyl also participates in dipole-dipole interactions with polar solvents, further enhancing solubility in these media [12].
For polar aprotic solvents like acetone and DMSO, solubility remains favorable due to dipole-dipole interactions and the ability of these solvents to solvate the polar functional groups without competing hydrogen bonding [13] . Research on similar chalcone derivatives indicates that polar aprotic solvents often provide superior solubility for compounds containing both aromatic and polar functional groups [15].
The limited water solubility can be attributed to the predominance of hydrophobic aromatic character over the hydrophilic amino group [4] [12]. The two phenyl rings contribute significantly to the overall hydrophobic surface area, reducing water solubility despite the presence of the polar amino substituent [16].
Non-polar and moderately polar organic solvents such as chloroform and dichloromethane are expected to provide moderate to good solubility due to favorable van der Waals interactions with the aromatic rings [11] [17]. The solubility in these solvents may be enhanced by the relatively compact molecular structure and the ability of the aromatic rings to interact favorably with non-polar solvent environments [16].
The acid-base behavior of 1-(2-Aminophenyl)-2-phenylethanone is primarily governed by the presence of the amino group, which serves as the principal basic site in the molecule [18]. The compound exhibits typical behavior of aromatic amines, with protonation characteristics influenced by the electron-withdrawing effects of the adjacent aromatic ketone system [19].
Acid-Base Properties:
| Protonation Site | Expected pKa Range | Protonation Behavior | Reference Compound |
|---|---|---|---|
| Amino group (-NH₂) | 2-5 (based on similar aromatic amines) | Primary protonation site under acidic conditions | 2-aminoacetophenone (pKa ~2.31) |
| Carbonyl oxygen | Very low (< 0) | Secondary protonation site under very acidic conditions | General ketone behavior |
| Aromatic system | Not applicable | No significant protonation under normal conditions | Aromatic rings |
The primary protonation site is the amino group, which becomes protonated under mildly acidic conditions [18]. The expected pKa value for the amino group is estimated to be in the range of 2-5, based on comparison with structurally similar compounds such as 2-aminoacetophenone, which exhibits a pKa of approximately 2.31 [20] [18]. This relatively low pKa value compared to aliphatic amines reflects the electron-withdrawing influence of the aromatic ketone system [19].
The presence of the ketone carbonyl in proximity to the amino group creates an electron-deficient environment that reduces the basicity of the amine [7]. This electronic effect is enhanced by the extended conjugation possible between the aromatic rings and the carbonyl group, which can delocalize electron density away from the amino nitrogen [7].
Under extremely acidic conditions, secondary protonation may occur at the carbonyl oxygen, although this would require very low pH values (pKa < 0) typical of strong acid conditions [21] [22]. Such protonation would be relevant primarily in superacid media or highly concentrated mineral acid solutions [21].
The aromatic rings do not exhibit significant protonation behavior under normal laboratory conditions, as aromatic carbons are not basic sites [19]. However, they may participate in acid-catalyzed reactions through electrophilic aromatic substitution mechanisms under appropriate conditions [7].
The phase transition behavior of 1-(2-Aminophenyl)-2-phenylethanone reflects the influence of its molecular structure on crystal packing and intermolecular interactions [23] [10]. The compound exists as a solid at room temperature, typically appearing as powder or crystalline material [1] [2] [3].
Phase Transition Properties:
| Property | Value/Description | Related Compounds |
|---|---|---|
| Melting Point | No specific data available for target compound | 2-aminoacetophenone: 20°C; N-benzylbenzamide: 104-107°C |
| Crystalline Form | Solid crystalline or powder form | Similar compounds exhibit crystalline structures |
| Thermal Stability | Stable under normal storage conditions | Similar aromatic ketones show good thermal stability |
| Decomposition Temperature | Not reported | Typical decomposition above 200°C for similar compounds |
While specific melting point data for 1-(2-Aminophenyl)-2-phenylethanone was not found in the literature search, analysis of structurally related compounds provides insight into expected thermal behavior. The simpler analog 2-aminoacetophenone exhibits a melting point of 20°C [24] [25] [26], while more complex aromatic amides like N-benzylbenzamide demonstrate melting points in the range of 104-107°C [27] [28] [29].